molecular formula C8H5BrClNS2 B578154 4-Bromo-6-chloro-2-(methylthio)benzo[d]thiazole CAS No. 1226808-55-4

4-Bromo-6-chloro-2-(methylthio)benzo[d]thiazole

Cat. No. B578154
CAS RN: 1226808-55-4
M. Wt: 294.609
InChI Key: MOSAQWDATOOVIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-6-chloro-2-(methylthio)benzo[d]thiazole (BCMT) is a heterocyclic molecule that has been studied for its potential applications in a variety of scientific fields. BCMT is a sulfur-containing compound, and its molecular structure consists of a benzothiazole ring with a bromine and chlorine atom attached to the sixth and fourth positions, respectively, as well as a methylthio group at the second position. The unique structure of BCMT has enabled it to be used in a variety of applications, including synthesis of other compounds, as a catalyst in chemical reactions, and as a reagent in biochemical and physiological assays.

Scientific Research Applications

Synthetic Applications and Importance in Medicinal Chemistry

4-Bromo-6-chloro-2-(methylthio)benzo[d]thiazole is a compound that falls within the broader class of benzothiazole derivatives, which are known for their wide range of applications in synthetic and medicinal chemistry. Benzothiazoles, including compounds like 4-Bromo-6-chloro-2-(methylthio)benzo[d]thiazole, are integral to the synthesis of various bioactive molecules due to their unique structural properties. These compounds serve as key intermediates in the development of pharmaceuticals, showcasing diverse biological activities such as antiviral, antimicrobial, anti-inflammatory, and anticancer properties (Bhat & Belagali, 2020). Their structural versatility allows for the synthesis of complex molecules that can interact effectively with biological targets.

Role in Organic Optoelectronics

The benzothiazole core, similar to the one present in 4-Bromo-6-chloro-2-(methylthio)benzo[d]thiazole, is also explored within the realm of organic optoelectronics. Compounds containing benzothiazole units have been utilized in the development of materials for organic optoelectronics due to their favorable electronic properties, such as high photostability and efficient light emission. Research into benzo[1,2-c;4,5-c′]bis[1,2,5]thiadiazole-based materials, which share structural similarities with benzothiazole derivatives, highlights the potential of these compounds in the design of new materials for electronic and photonic applications (Tam & Wu, 2015).

Antioxidant and Anti-inflammatory Applications

Investigations into benzofused thiazole derivatives have demonstrated their potential as antioxidant and anti-inflammatory agents. These compounds exhibit significant activity against oxidative stress and inflammation, making them promising candidates for the development of therapeutic agents targeting diseases associated with oxidative damage and inflammatory responses (Raut et al., 2020). The synthesis of these derivatives involves strategic structural modifications to enhance their biological activities and optimize their interaction with biological targets.

properties

IUPAC Name

4-bromo-6-chloro-2-methylsulfanyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNS2/c1-12-8-11-7-5(9)2-4(10)3-6(7)13-8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOSAQWDATOOVIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=C2Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClNS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60682008
Record name 4-Bromo-6-chloro-2-(methylsulfanyl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-6-chloro-2-(methylthio)benzo[d]thiazole

CAS RN

1226808-55-4
Record name 4-Bromo-6-chloro-2-(methylsulfanyl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.